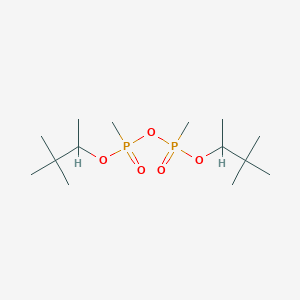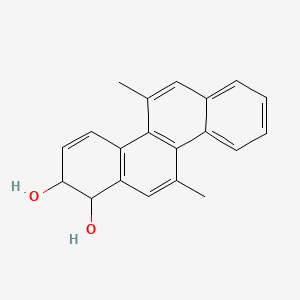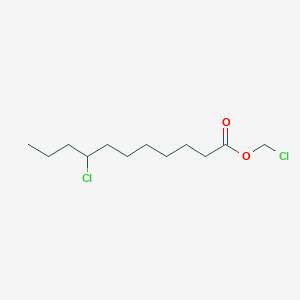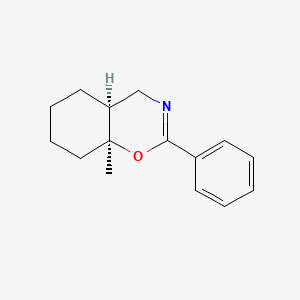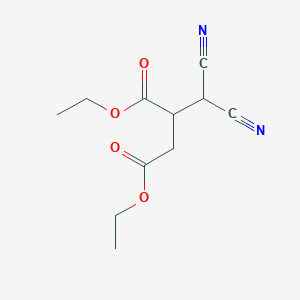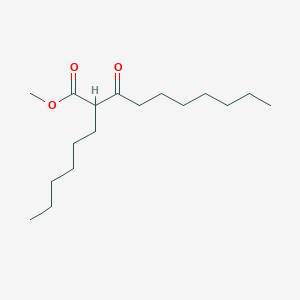
Decanoic acid, 2-hexyl-3-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid, 2-hexyl-3-oxo-, methyl ester is an organic compound belonging to the ester family. Esters are known for their distinctive aromas and are widely used in various industries, including food, cosmetics, and pharmaceuticals. This particular ester is derived from decanoic acid, a saturated fatty acid, and is characterized by its unique molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 2-hexyl-3-oxo-, methyl ester typically involves the esterification of decanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
Decanoic acid+MethanolAcid CatalystDecanoic acid, 2-hexyl-3-oxo-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate.
Chemical Reactions Analysis
Types of Reactions
Decanoic acid, 2-hexyl-3-oxo-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to decanoic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Alcohol and a catalyst, such as sodium methoxide.
Major Products Formed
Hydrolysis: Decanoic acid and methanol.
Reduction: Decanol.
Transesterification: A different ester and methanol.
Scientific Research Applications
Decanoic acid, 2-hexyl-3-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the formulation of fragrances, flavors, and cosmetics due to its pleasant aroma.
Mechanism of Action
The mechanism of action of decanoic acid, 2-hexyl-3-oxo-, methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by:
Inhibiting Enzymes: The ester can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulating Receptors: It can interact with cell surface receptors, affecting signal transduction pathways.
Altering Membrane Properties: The ester can integrate into cell membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- Decanoic acid, 3-hydroxy-, methyl ester
- Decanoic acid, 9-oxo-, methyl ester
- Methyl decanoate
Uniqueness
Decanoic acid, 2-hexyl-3-oxo-, methyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
86089-22-7 |
|---|---|
Molecular Formula |
C17H32O3 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
methyl 2-hexyl-3-oxodecanoate |
InChI |
InChI=1S/C17H32O3/c1-4-6-8-10-12-14-16(18)15(17(19)20-3)13-11-9-7-5-2/h15H,4-14H2,1-3H3 |
InChI Key |
XTTBCJYEZQRYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C(CCCCCC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



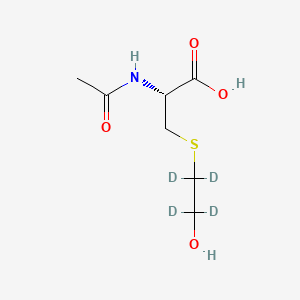
![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)


![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)
